molecular formula C8H13N3 B11921512 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11921512
M. Wt: 151.21 g/mol
InChI Key: FVVRMMMXFHJELA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chemical compound based on the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold, a saturated derivative of the privileged pyrazolo[1,5-a]pyrimidine core . This class of N-heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, allowing it to function as an adenine mimetic for binding to ATP-binding sites in various protein kinases . The reduction of the aromatic pyrimidine ring, resulting in the tetrahydropyrazolo[1,5-a]pyrimidine structure, increases the three-dimensional complexity of the molecule. This "escape from flatland" is a modern trend in drug design, as it enhances the ability of a molecule to access a greater chemical space and better complement the spatial subtleties of target proteins like kinases . The THPP scaffold is found in compounds investigated as inhibitors for Bruton's tyrosine kinase (Btk) and casein kinase 1 (CK1) . The specific 2,3-dimethyl substitution pattern on this core structure offers a defined chemical space for researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-7(2)10-11-5-3-4-9-8(6)11/h9H,3-5H2,1-2H3

InChI Key

FVVRMMMXFHJELA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCCN2N=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the 1,3-dipolar cycloaddition of diazolactams to acetylenes. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, can react with dimethyl ester of acetylenedicarboxylic acid to form the desired tetrahydropyrazolo[1,5-a]pyrimidine derivatives . The reaction typically occurs in benzene at 70°C and yields up to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit promising antimicrobial properties. Studies have shown that certain modifications to the pyrazolo-pyrimidine structure can enhance activity against various bacterial strains. For instance, a study highlighted the compound's effectiveness against non-tuberculous mycobacterial infections by inhibiting the MmpL3 protein involved in lipid transport in mycobacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. The structure-activity relationship (SAR) studies have demonstrated that modifications to the nitrogen atoms in the pyrazolo-pyrimidine framework can lead to increased potency against cancer cell lines .

Organic Synthesis

Chemical Scaffolding
this compound serves as an important scaffold in organic synthesis. The unique structural features allow for the creation of diverse chemical libraries through various synthetic routes. Its reactivity can be harnessed in cycloaddition reactions and as a precursor for synthesizing more complex molecules .

Catalysis
Recent advancements have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions has been documented in several studies. For example, it has been used effectively in promoting nucleophilic substitutions and other transformations that are essential in synthetic organic chemistry .

  • Inhibition of MmpL3
    A study published on the inhibition of MmpL3 highlights how derivatives of this compound can effectively target this protein. The research provides insights into the binding interactions and potential modifications that could enhance efficacy against resistant strains of mycobacteria .
  • Anticancer Research
    Another significant study focused on the anticancer effects of this compound revealed that specific derivatives showed enhanced activity against breast cancer cell lines. The findings suggest that structural modifications can lead to compounds with improved selectivity and reduced toxicity compared to existing therapies .

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, its derivatives can act as NMDA receptor antagonists by binding to the receptor and inhibiting its activity . This interaction can modulate neurotransmission and has implications for treating neurological disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Applications Reference IDs
2,3-Dimethyl-4,5,6,7-THPP 2-CH₃, 3-CH₃; fully saturated Rh-catalyzed reductive dearomatization BTK inhibitors, chiral intermediates
7-(Trifluoromethyl)-4,5,6,7-THPP 7-CF₃; fully saturated Pd-catalyzed sequential arylation Antibacterial agents
5-(2-Methoxyphenyl)-2-Me-7-(CF₂H)-THPP 2-CH₃, 5-(2-MeO-C₆H₄), 7-CF₂H Multicomponent reactions Undisclosed (structural studies)
5-(4-Methylphenyl)-7-CF₃-THPP 5-(p-Tolyl), 7-CF₃ SNAr reactions Kinase inhibition
2-Ethyl-3,5,6,7-Tetramethyl-PP 2-C₂H₅, 3,5,6,7-CH₃; non-saturated Classical cyclocondensation Material science applications

Notes:

  • THPP : Tetrahydropyrazolo[1,5-a]pyrimidine; PP : Pyrazolo[1,5-a]pyrimidine.
  • Substituent Position : Electron-withdrawing groups (e.g., CF₃) at position 7 enhance antibacterial activity by improving membrane penetration , while aryl groups at position 5 (e.g., p-tolyl) modulate kinase selectivity .
  • Saturation : Fully saturated derivatives (4,5,6,7-THPPs) exhibit improved stereochemical control and bioavailability compared to dihydro analogs .

Physicochemical Properties

  • Hydrophilicity : Hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in compound 4c ) increase solubility, aiding in drug formulation.
  • Lipophilicity : Trifluoromethyl and dichlorophenyl groups (e.g., 6-(2,6-dichlorobenzyl) derivatives ) enhance blood-brain barrier penetration.

Biological Activity

2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique fused heterocyclic structure, which contributes to its pharmacological potential. Recent studies have highlighted its applications in anticancer therapy, enzyme inhibition, and other therapeutic areas.

  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 4879-22-5
  • Purity : Typically ≥ 97% .

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds within this class have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often act as inhibitors of protein kinases and other enzymes critical for tumor growth .
  • Case Studies : A study indicated that certain pyrazolo[1,5-a]pyrimidines demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC-3) and pancreatic (BxPC-3) cancer cells. The compounds induced apoptosis and inhibited the AKT-mTOR signaling pathway .

Enzyme Inhibition

This compound has also been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis:

  • Implications for Cancer Therapy : Inhibition of DHODH has been linked to the suppression of tumor growth in acute myelogenous leukemia (AML) models. This highlights the compound's potential as a therapeutic agent in hematological malignancies .

Antimicrobial Properties

Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines possess antimicrobial activity:

  • Broad Spectrum : These compounds have shown efficacy against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Methyl groups at positions 2 and 3Enhanced potency against cancer cell lines
Substituents on the pyrimidine ringAltered selectivity for enzyme inhibition

Q & A

Q. Key Considerations :

  • Regioselectivity : Substituents on the β-dicarbonyl reagent dictate the position of methyl groups. Steric and electronic factors influence cyclization pathways .
  • Catalysts : Pd(OAc)₂ or CuI improves yields in arylations, while Lewis acids (e.g., ZnCl₂) facilitate cyclization .

How can structural confirmation and purity assessment be performed for this compound?

Basic Research Question
Analytical Workflow :

NMR Spectroscopy :

  • ¹H NMR : Signals for methyl groups (δ 2.1–2.5 ppm) and pyrimidine protons (δ 5.5–6.2 ppm) confirm the core structure.
  • ¹³C NMR : Carbons in the pyrimidine ring appear at δ 150–160 ppm, with methyl carbons at δ 15–25 ppm .

High-Resolution Mass Spectrometry (HRMS) :

  • Example: Calculated [M+H]⁺ for C₉H₁₂N₃O: 254.1042; Observed: 254.1039 .

Elemental Analysis :

  • Expected: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45% .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • TLC : Rf ~0.6 in ethyl acetate/hexane (3:7) .

What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

Advanced Research Question
Methodology :

  • Electrophilic Aromatic Substitution (EAS) : Position 7 is activated for substitution due to electron-rich pyrimidine rings. Use silylformamidines or α-bromoketones in non-polar solvents (e.g., benzene) to introduce aldehydes or aryl groups .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with arylboronic acids yield 7-aryl derivatives. Optimize ligands (e.g., XPhos) for steric control .

Q. Example :

  • Reacting 2,3-dimethyltetrahydropyrazolo[1,5-a]pyrimidine with 2-bromo-1-phenylethanone in acetonitrile yields 7-(phenacyl) derivatives with >70% regioselectivity .

Q. Challenges :

  • Competing reactions at position 5 require directing groups (e.g., nitro or trifluoromethyl) to block undesired sites .

What mechanistic insights exist for tautomerism and ring transformations in this scaffold?

Advanced Research Question
Tautomerism :
The tetrahydro ring’s partial saturation allows for keto-enol tautomerism, influenced by substituents and pH. For example:

  • Electron-withdrawing groups (e.g., NO₂) stabilize enol forms, detectable via UV-Vis (λmax ~320 nm) .
  • Theoretical Studies : DFT calculations show energy barriers of ~10–15 kcal/mol for tautomeric interconversion .

Q. Ring Transformations :

  • Oxidation : Treating with KMnO₄ in acetone converts the tetrahydro ring to a fully aromatic pyrimidine, confirmed by loss of NH signals in ¹H NMR .
  • Rearrangements : Acidic conditions (HCl/EtOH) induce ring contraction to imidazo[1,2-a]pyridines via N–N bond cleavage .

How can computational methods guide the design of bioactive derivatives?

Advanced Research Question
Workflow :

Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for antimicrobial activity .

DFT Optimization : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower LUMO energies (<−1.5 eV) enhance electrophilic substitution .

Case Study :
Trifluoromethyl groups at position 2 increase metabolic stability and binding affinity to CYP450 enzymes, as shown in MD simulations .

What in vitro assays are suitable for evaluating biological activity?

Basic Research Question
Anticancer Screening :

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ typically 10–50 μM) .
  • Apoptosis Markers : Measure caspase-3 activation via fluorometric assays .

Q. Antimicrobial Evaluation :

  • MIC Determination : Use broth microdilution against S. aureus (MIC ~8–32 μg/mL) .

Safety : Follow biosafety level 2 protocols, including PPE and waste disposal as per guidelines .

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